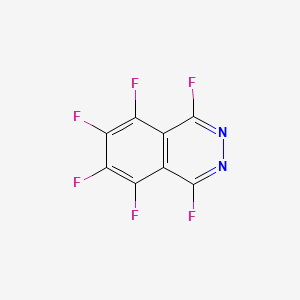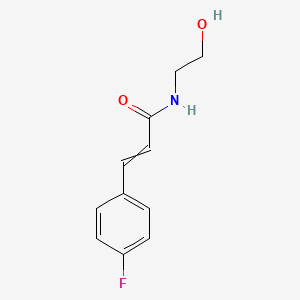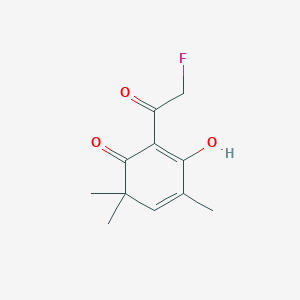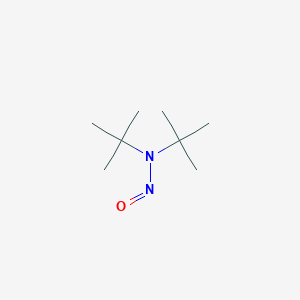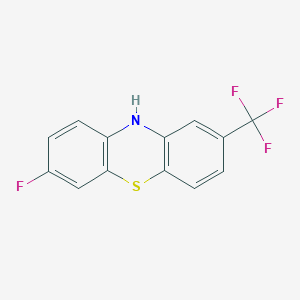
7-Fluoro-2-(trifluoromethyl)-10H-phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Fluoro-2-(trifluoromethyl)-10H-phenothiazine: is a fluorinated derivative of phenothiazine, a class of compounds known for their diverse applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-(trifluoromethyl)-10H-phenothiazine typically involves the introduction of fluorine atoms into the phenothiazine core. One common method is the nucleophilic aromatic substitution reaction, where a fluorine-containing reagent reacts with a phenothiazine derivative under specific conditions. For example, the reaction of 2-chloro-10H-phenothiazine with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent can yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions. The process typically requires optimized reaction conditions, including temperature control, solvent selection, and purification steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Fluoro-2-(trifluoromethyl)-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phenothiazine derivatives.
Substitution: The compound can participate in substitution reactions, where the fluorine atoms can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substitution desired.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Functionalized phenothiazine derivatives with different substituents replacing the fluorine atoms.
Applications De Recherche Scientifique
Chemistry: 7-Fluoro-2-(trifluoromethyl)-10H-phenothiazine is used as a building block in organic synthesis, enabling the creation of more complex fluorinated compounds. Its unique structure makes it valuable in the development of new materials with specific properties.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its fluorinated nature can enhance binding affinity and selectivity towards specific biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs. Fluorinated phenothiazine derivatives have shown promise in treating various medical conditions, including psychiatric disorders and cancer.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 7-Fluoro-2-(trifluoromethyl)-10H-phenothiazine involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-(Trifluoromethyl)phenothiazine: Another fluorinated phenothiazine derivative with similar properties.
7-Fluoro-10H-phenothiazine: Lacks the trifluoromethyl group but shares the fluorine substitution on the phenothiazine core.
2-Fluoro-10H-phenothiazine: Contains a single fluorine atom, offering different reactivity and properties.
Uniqueness: 7-Fluoro-2-(trifluoromethyl)-10H-phenothiazine is unique due to the presence of both fluorine and trifluoromethyl groups, which confer enhanced chemical stability and biological activity. This combination of substituents makes it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
55389-09-8 |
|---|---|
Formule moléculaire |
C13H7F4NS |
Poids moléculaire |
285.26 g/mol |
Nom IUPAC |
7-fluoro-2-(trifluoromethyl)-10H-phenothiazine |
InChI |
InChI=1S/C13H7F4NS/c14-8-2-3-9-12(6-8)19-11-4-1-7(13(15,16)17)5-10(11)18-9/h1-6,18H |
Clé InChI |
XQIZALGIBGKHPJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(F)(F)F)NC3=C(S2)C=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl N-[4-[3-[(4-chlorophenyl)carbamoyl]-1,3-thiazolidin-2-yl]phenyl]carbamate](/img/structure/B13421880.png)

![1-[(2,4-Difluorophenyl)(phenyl)methyl]-1,4-diazepane](/img/structure/B13421885.png)
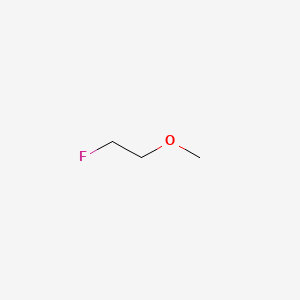
![Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate](/img/structure/B13421896.png)
